Tolbutamide sodium
Overview
Description
Tolbutamide sodium, sterile, is a sulfonylurea class compound primarily used as an oral antihyperglycemic agentThis compound works by stimulating the release of insulin from the pancreatic beta cells, thereby lowering blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolbutamide sodium is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of p-toluenesulfonyl chloride with butylamine to form N-butyl-p-toluenesulfonamide. This intermediate is then reacted with phosgene to produce N-butyl-N’-p-toluenesulfonylurea, which is the active ingredient tolbutamide. The final step involves the conversion of tolbutamide to its sodium salt form by reacting with sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality assurance protocols to ensure the sterility and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tolbutamide sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like halogens or alkylating agents
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
Tolbutamide sodium has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, this compound is used to study the mechanisms of insulin secretion and glucose metabolism.
Medicine: Clinically, it is used to manage type 2 diabetes mellitus by controlling blood glucose levels. It is also used in pharmacological studies to evaluate the efficacy and safety of new antidiabetic drugs.
Mechanism of Action
Tolbutamide sodium exerts its effects by stimulating the release of insulin from the pancreatic beta cells. This action is mediated through the binding of tolbutamide to the sulfonylurea receptor on the beta cells, leading to the closure of potassium channels. The closure of these channels results in the depolarization of the cell membrane and the subsequent opening of calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds: Tolbutamide sodium is structurally and functionally similar to other sulfonylurea compounds such as acetohexamide, chlorpropamide, and tolazamide .
Comparison:
Acetohexamide: Similar to tolbutamide, acetohexamide is used to treat type 2 diabetes mellitus. acetohexamide has a longer duration of action and is metabolized to an active metabolite.
Chlorpropamide: Chlorpropamide has a longer half-life compared to tolbutamide, making it suitable for once-daily dosing. it has a higher risk of causing hypoglycemia.
Tolazamide: Tolazamide is similar in action to tolbutamide but has a slower onset and longer duration of action
This compound is unique in its relatively short duration of action, making it suitable for use in elderly patients and those with a higher risk of hypoglycemia .
Properties
CAS No. |
473-41-6 |
---|---|
Molecular Formula |
C12H18N2NaO3S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15); |
InChI Key |
PJBDAJOVTMHXOQ-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C.[Na+] |
Isomeric SMILES |
CCCCN=C(NS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+] |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.[Na] |
Key on ui other cas no. |
473-41-6 |
Synonyms |
sodium (butylcarbamoyl)(tosyl)amide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for tolbutamide sodium?
A1: this compound is a first-generation sulfonylurea drug known to exert its effect by interacting with pancreatic beta cells. [] It acts by binding to and blocking the ATP-sensitive potassium channels (KATP channels) on the surface of these cells. [] This blockage leads to membrane depolarization, opening voltage-gated calcium channels, and subsequently increasing intracellular calcium levels. The rise in calcium triggers the exocytosis of insulin-containing granules, ultimately leading to increased insulin secretion. []
Q2: How does the insulin secretory response to this compound differ from that of linogliride fumarate?
A2: While both this compound and linogliride fumarate potentiate glucose-primed insulin release, they exhibit distinct kinetic profiles. [] this compound elicits a biphasic insulin secretion in the presence of glucose, while linogliride primarily augments the second phase of insulin secretion. [] Notably, in the absence of glucose, this compound can stimulate first-phase insulin release, while linogliride fumarate shows no such effect. []
Q3: Can metabolic inhibitors influence the insulin secretory effects of this compound?
A3: Yes, research indicates that metabolic inhibitors can differentially affect tolbutamide-stimulated insulin release. [] For instance, when glucose usage is partially inhibited by mannoheptulose, tolbutamide's first-phase insulin release remains unaffected, while the second phase is significantly inhibited. [] Similarly, 2-deoxyglucose, another inhibitor, shows comparable effects on tolbutamide-mediated insulin secretion. []
Q4: Are there any known extra-pancreatic effects of this compound?
A4: Some studies suggest that this compound may have effects beyond the pancreas. Research utilizing radioimmunoassay indicates that this compound might play a role in releasing biologically active insulin from circulating insulin complexes. [] This finding, if confirmed by further research, suggests potential extra-pancreatic actions of this drug.
Q5: Does prolonged treatment with this compound impact pancreatic islets in rodents?
A5: Studies on normal Syrian hamsters administered daily intraperitoneal injections of this compound for seven weeks revealed noteworthy changes in pancreatic islets. [] These animals, particularly those receiving a dose of 63 mg/kg, exhibited a decrease in pancreatic insulin content despite a slight increase in body weight. [] Additionally, their isolated pancreatic islets secreted less insulin in vitro compared to control animals. [] Importantly, these drug-induced abnormalities were found to be reversible, disappearing approximately one week after treatment cessation. []
Q6: Can this compound administration influence the blood glucose response to a high carbohydrate diet?
A6: Research suggests that pretreatment with corticosteroids like cortisone acetate can significantly alter the blood glucose response to this compound. [] In rats fed a high carbohydrate diet (75%) and pretreated with cortisone, this compound administration often resulted in hyperglycemia, contrasting with the hypoglycemic response observed in untreated controls. [] This effect highlights the complex interplay between tolbutamide, diet, and other hormonal factors in regulating blood glucose levels.
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